2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
CAS No.: 476483-49-5
Cat. No.: VC15627919
Molecular Formula: C22H19Cl2N3OS2
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-49-5 |
|---|---|
| Molecular Formula | C22H19Cl2N3OS2 |
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | 2-amino-1-(3,5-dichlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C22H19Cl2N3OS2/c1-2-29-22-15(6-7-30-22)19-16(11-25)21(26)27(14-9-12(23)8-13(24)10-14)17-4-3-5-18(28)20(17)19/h6-10,19H,2-5,26H2,1H3 |
| Standard InChI Key | SVXXCVKJPKYLQL-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC(=C4)Cl)Cl)N)C#N |
Introduction
2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound featuring a quinoline backbone, known for its diverse biological activities. This compound incorporates multiple functional groups, including an amino group, a carbonitrile moiety, and a thienyl ring with an ethylsulfanyl substituent, which contribute to its potential pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Condensation Reactions: Involving the combination of different precursors under controlled conditions.
-
Cyclization Reactions: Forming the quinoline ring through intramolecular reactions.
-
Substitution Reactions: Introducing specific functional groups into the molecule.
These methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Biological Activities and Potential Applications
Compounds with similar structures have exhibited various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is under investigation but may involve inhibition of specific enzymes or receptors.
Table: Biological Activities of Similar Compounds
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| Quinoline Derivatives | Quinoline core with various substituents | Antimicrobial, anticancer properties |
| Thienyl-based Compounds | Thienyl ring with different functional groups | Anticancer activity |
| Dichlorophenyl Compounds | Presence of dichlorophenyl substituents | Potential enzyme inhibitors |
Interaction Studies and Mechanism of Action
Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking and in vitro assays are used to evaluate these interactions. Understanding these interactions can provide insights into the compound's mechanism of action and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume